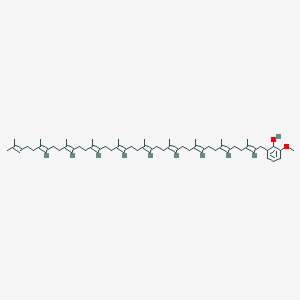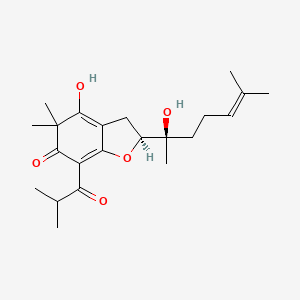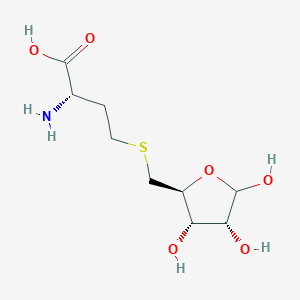
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(5-deoxy-D-ribos-5-yl)-L-homocysteine is a member of homocysteines. It derives from a D-ribofuranose. It is a tautomer of a S-(5-deoxy-D-ribos-5-yl)-L-homocysteine zwitterion.
Scientific Research Applications
Role in Enzyme Inhibition
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine and its analogues have been studied for their potential as inhibitors of S-adenosyl-L-homocysteine hydrolase, an enzyme crucial for biomethylation. Research has shown that certain analogues, like S -3-deazaadenosyl-L-homocysteine, can serve as both substrates and inhibitors for this enzyme, suggesting their biological potential in metabolic pathways (Chiang, Richards, & Cantoni, 1977).
Involvement in Metabolic Pathways
The compound is also linked to methionine and folate metabolism, where it plays a role in regulating homocysteine levels. Folate metabolism, in particular, affects the availability of S-adenosylmethionine (SAM), which activates homocysteine flux through the transsulfuration pathway. This has implications for conditions like cardiovascular diseases and neural tube defects (Tchantchou, 2006).
Potential for Novel Antibacterial Targets
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine is involved in the mechanism of S-ribosylhomocysteinase (LuxS). This enzyme plays a role in the detoxification of S-adenosylhomocysteine and the production of type 2 quorum sensing molecules. Recent research suggests that LuxS and related enzymes could be novel targets for antibacterial drugs (Pei & Zhu, 2004).
Influence on Homocysteine Levels
Studies have also investigated the role of S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine in the modulation of homocysteine levels, which is a key factor in various health conditions like cardiovascular diseases. The regulation of homocysteine involves complex interactions with other amino acids and B-vitamins, indicating the broad impact of S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine in human health (Robinson, 2000).
Catalysis in Biochemical Reactions
The compound is also implicated in the catalysis of biochemical reactions. For instance, S-adenosyl-L-homocysteine hydrolase, which is influenced by S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine, is involved in reversible hydrolysis reactions crucial for methylation processes in the body (Palmer & Abeles, 1979).
Bioactivation and Toxicity Studies
Research into the bioactivation mechanisms and toxicity profiles of homocysteine S-conjugates, including S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine, has provided insights into their potential nephrotoxic effects and the enzymatic processes involved in their metabolism (Lash, Elfarra, Rakiewicz-Nemeth, & Anders, 1990).
properties
Product Name |
S-(5-Deoxy-D-ribos-5-yl)-L-homocysteine |
|---|---|
Molecular Formula |
C9H17NO6S |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C9H17NO6S/c10-4(8(13)14)1-2-17-3-5-6(11)7(12)9(15)16-5/h4-7,9,11-12,15H,1-3,10H2,(H,13,14)/t4-,5+,6+,7+,9?/m0/s1 |
InChI Key |
IQFWYNFDWRYSRA-BLELIYKESA-N |
Isomeric SMILES |
C(CSC[C@@H]1[C@H]([C@H](C(O1)O)O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CSCC1C(C(C(O1)O)O)O)C(C(=O)O)N |
synonyms |
S-ribosyl-L-homocysteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



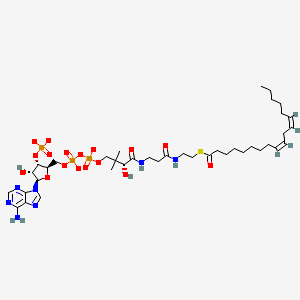
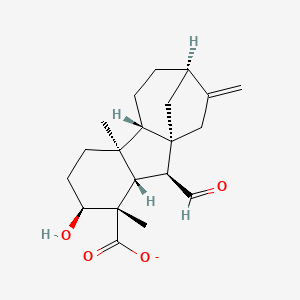
![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)

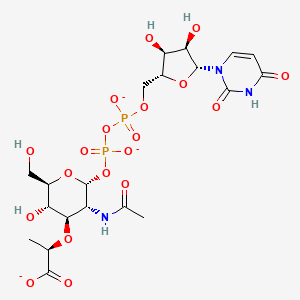
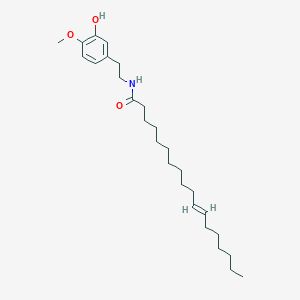

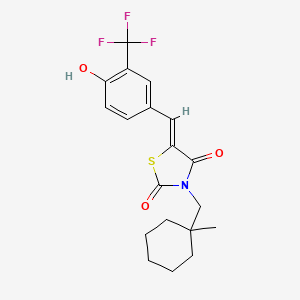
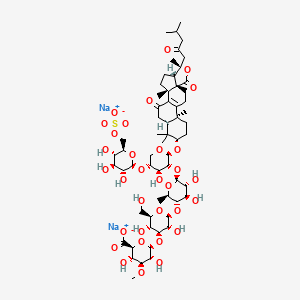
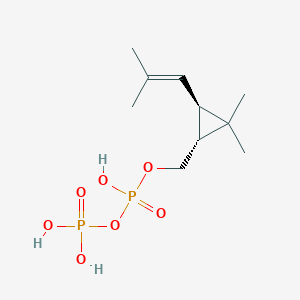

![(1S,4R)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1264368.png)
